1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthol group linked to a pyridylimine moiety
Vorbereitungsmethoden
The synthesis of 1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol typically involves a multi-step process. One common method includes the condensation of 4-methyl-2-pyridinecarboxaldehyde with 2-naphthol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthol ring, using reagents such as halogens or alkylating agents
Wissenschaftliche Forschungsanwendungen
1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol has been extensively studied for its applications in various scientific domains:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It exhibits properties that make it a candidate for further investigation in pharmacology.
Medicine: Research has indicated that this compound may possess therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms underlying its bioactivity.
Vergleich Mit ähnlichen Verbindungen
1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol can be compared with other similar compounds, such as:
2-Pyrrolidinone, 1-methyl-: This compound shares structural similarities but differs in its chemical properties and applications.
Pyrrolone and Pyrrolidinone Derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities, making them valuable in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of a naphthol group with a pyridylimine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72350-07-3 |
---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
1-[(4-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-8-9-18-17(10-12)19-11-15-14-5-3-2-4-13(14)6-7-16(15)20/h2-11,20H,1H3 |
InChI-Schlüssel |
JXLZYMPHURMGGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.